N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide
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Overview
Description
N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is a synthetic organic compound characterized by the presence of a fluorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide typically involves the reaction of 4-fluorobenzoic acid with appropriate amines under controlled conditions. The process may include steps such as:
Formation of the amide bond: This is achieved by reacting 4-fluorobenzoic acid with an amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Methylation: The resulting intermediate is then methylated using methyl iodide or similar reagents to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide
- 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea
Uniqueness
N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is unique due to its specific substitution pattern and the presence of both fluorobenzamido and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H19FN2O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[[3-[benzoyl(methyl)amino]phenyl]methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H19FN2O2/c1-25(22(27)18-7-3-2-4-8-18)20-9-5-6-16(14-20)15-24-21(26)17-10-12-19(23)13-11-17/h2-14H,15H2,1H3,(H,24,26) |
InChI Key |
FAXKFEFQDADSFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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